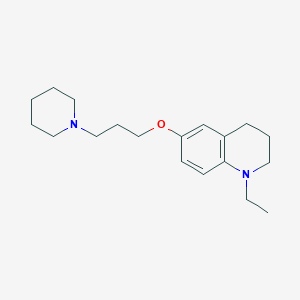
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine est un composé organique complexe qui présente une structure de base de quinoléine substituée par un groupe éthyle et un cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du noyau quinoléine, suivie de l'introduction du groupe éthyle et du cycle pipéridine par des réactions de substitution nucléophile. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, tels que le palladium ou le cuivre, et de solvants comme le dichlorométhane ou l'éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le cycle pipéridine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés de la quinoléine entièrement saturés.
Applications de la recherche scientifique
La 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans des études de liaison des récepteurs.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris une utilisation potentielle en tant qu'analgésique ou anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le cycle pipéridine peut jouer un rôle crucial dans la liaison à ces cibles, tandis que le noyau quinoléine peut moduler l'activité globale du composé. Les voies impliquées comprennent souvent des mécanismes de transduction du signal qui conduisent aux effets biologiques souhaités.
Applications De Recherche Scientifique
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Éthyl-6-(3-(morpholin-4-yl)propoxy)-1,2,3,4-tétrahydroquinoléine
- 1-Éthyl-6-(3-(pyrrolidin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine
- 1-Éthyl-6-(3-(azépan-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine
Unicité
La 1-Éthyl-6-(3-(pipéridin-1-yl)propoxy)-1,2,3,4-tétrahydroquinoléine est unique en raison de la présence du cycle pipéridine, qui confère des propriétés stériques et électroniques spécifiques. Cette unicité peut influencer la réactivité et l'affinité de liaison du composé, en faisant une molécule précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C19H30N2O |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-ethyl-6-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-16-18(9-10-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
Clé InChI |
CULFEDKKBQEIGF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C=CC(=C2)OCCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
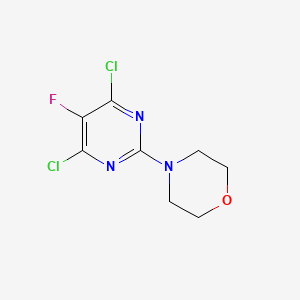
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)


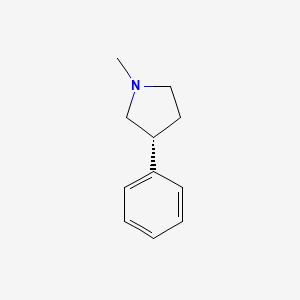
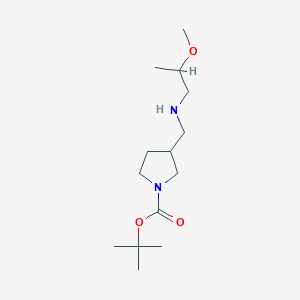
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)

![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
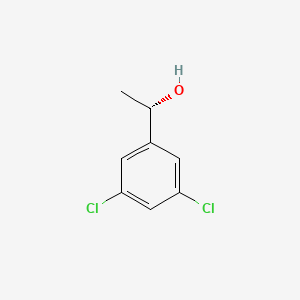

![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
